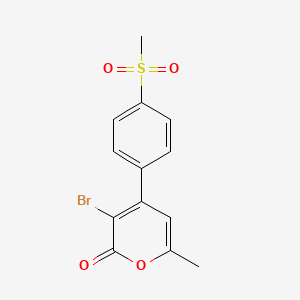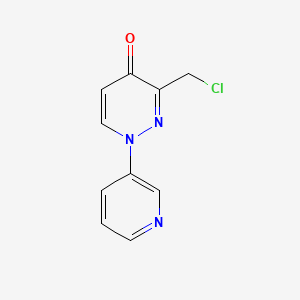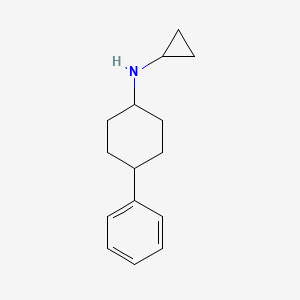
Methyl 4-(2-quinolin-2-ylethenyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-quinolin-2-ylethenyl)benzoate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system attached to a benzoate ester through an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-quinolin-2-ylethenyl)benzoate typically involves the following steps:
Formation of Quinoline Derivative: The quinoline ring system can be synthesized through various methods, including the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Ethenylation: The quinoline derivative is then subjected to ethenylation, where an ethenyl group is introduced at the 2-position of the quinoline ring.
Esterification: The final step involves the esterification of the ethenylated quinoline derivative with methyl 4-hydroxybenzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-quinolin-2-ylethenyl)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines, thiols, and halides, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 4-(2-quinolin-2-ylethenyl)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets such as DNA and enzymes.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: It is used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Mécanisme D'action
The mechanism of action of methyl 4-(2-quinolin-2-ylethenyl)benzoate involves its interaction with molecular targets such as DNA, enzymes, and receptors. The quinoline ring system can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, the compound can inhibit the activity of enzymes involved in critical biological pathways, such as topoisomerases and kinases, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(quinolin-2-ylethynyl)benzoate: Similar structure but with an ethynyl linkage instead of an ethenyl linkage.
Methyl 4-(quinolin-2-ylmethyl)benzoate: Similar structure but with a methyl linkage instead of an ethenyl linkage.
Uniqueness
Methyl 4-(2-quinolin-2-ylethenyl)benzoate is unique due to its ethenyl linkage, which imparts distinct electronic and steric properties compared to its analogs.
Propriétés
Formule moléculaire |
C19H15NO2 |
|---|---|
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
methyl 4-(2-quinolin-2-ylethenyl)benzoate |
InChI |
InChI=1S/C19H15NO2/c1-22-19(21)16-9-6-14(7-10-16)8-12-17-13-11-15-4-2-3-5-18(15)20-17/h2-13H,1H3 |
Clé InChI |
POXFBFWQDFUUHC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)
![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)



![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)



![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)



